molecular formula C14H8ClFN2O2S B119616 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine CAS No. 149338-26-1

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine

Katalognummer: B119616
CAS-Nummer: 149338-26-1
Molekulargewicht: 322.7 g/mol
InChI-Schlüssel: GSOBTPZMZQWOQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is a synthetic organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as amine, chloro, fluorophenyl, and nitro groups makes this compound a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Amino Group: Amination reactions using suitable amine sources.

    Chlorination and Nitration: Chlorination can be done using reagents like thionyl chloride, while nitration can be achieved using nitric acid and sulfuric acid.

    Attachment of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and cost-effective processes. These may include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo[b]thiophene Derivatives: Compounds with similar core structures but different functional groups.

    Chloro and Nitro Substituted Compounds: Compounds with similar substituents but different core structures.

Uniqueness

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

149338-26-1

Molekularformel

C14H8ClFN2O2S

Molekulargewicht

322.7 g/mol

IUPAC-Name

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C14H8ClFN2O2S/c15-8-1-6-12-11(7-8)13(14(21-12)18(19)20)17-10-4-2-9(16)3-5-10/h1-7,17H

InChI-Schlüssel

GSOBTPZMZQWOQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F

Kanonische SMILES

C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F

149338-26-1

Synonyme

5-chloro-N-(4-fluorophenyl)-2-nitro-benzothiophen-3-amine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.